Bienvenue dans la boutique en ligne BenchChem!

2-(2-Nitrophenyl)-1,3,4-thiadiazole

Antibacterial Lincomycin derivatives Macrolide resistance

This ortho-nitrophenyl thiadiazole is the functional prerequisite for assembling the 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl thio pharmacophore, delivering 32-fold potency gains over telithromycin against erm-resistant S. pyogenes. Its unique steric and electronic profile activates C4/C5 positions for regioselective SNAr diversification—a pathway inaccessible with meta- or para-nitro isomers—enabling systematic introduction of amine, alkoxy, and fluoro substituents with yields up to 87%. The scaffold also confers profound analgesic and antipyretic activity in validated in vivo models and demonstrates selective antiproliferative potency (MCF-7 IC₅₀ = 46.34 μM). Supplied at 97% purity for research use; bulk inquiries welcome.

Molecular Formula C8H5N3O2S
Molecular Weight 207.21 g/mol
CAS No. 353498-24-5
Cat. No. B12909616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)-1,3,4-thiadiazole
CAS353498-24-5
Molecular FormulaC8H5N3O2S
Molecular Weight207.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=CS2)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O2S/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H
InChIKeyRVIKHNSRMLDCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitrophenyl)-1,3,4-thiadiazole (CAS 353498-24-5): Structural Identity and Procurement Baseline


2-(2-Nitrophenyl)-1,3,4-thiadiazole (CAS 353498-24-5) is a heterocyclic building block belonging to the 2,5-disubstituted 1,3,4-thiadiazole class, with the molecular formula C₈H₅N₃O₂S and a molecular weight of approximately 207.21 g/mol. The compound features an ortho-nitrophenyl substituent at the C2 position of the thiadiazole ring, distinguishing it from its meta-nitro (CAS not located), para-nitro (CAS 353498-23-4), and unsubstituted phenyl analogs [2]. The ortho-nitro configuration introduces unique steric hindrance and electronic effects—including strong electron-withdrawing character and potential for intramolecular hydrogen bonding—that are absent in meta and para congeners, directly influencing its reactivity in nucleophilic aromatic substitution (SNAr) reactions and its utility as a precursor in medicinal chemistry programs [1]. Commercially, this compound is typically supplied at 95–97% purity and serves primarily as a synthetic intermediate rather than a final bioactive molecule [2].

Why Generic Substitution of 2-(2-Nitrophenyl)-1,3,4-thiadiazole (CAS 353498-24-5) Is Not Supported by SAR Evidence


Substituting 2-(2-nitrophenyl)-1,3,4-thiadiazole with its meta-nitro, para-nitro, or unsubstituted phenyl analogs is not interchangeable in research or synthetic workflows because documented structure–activity relationships demonstrate that the ortho-nitro position is a critical determinant of both biological potency in derived compounds and chemical reactivity in further synthetic elaboration. In lincomycin derivative programs, the 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl thio moiety—which is assembled from the parent 2-(2-nitrophenyl)-1,3,4-thiadiazole building block—was essential for achieving antibacterial activities 32-fold superior to telithromycin against macrolide-resistant Streptococcus pyogenes [1]. In analgesic/antipyretic SAR studies, 2-nitrophenyl-substituted thiadiazole derivatives showed profound activity compared to derivatives lacking this group [2]. Additionally, the ortho-nitro group renders the phenyl ring susceptible to selective SNAr reactions at the 4- and 5-positions, enabling further diversification that is not feasible with meta- or para-nitro isomers [1]. These findings collectively indicate that the ortho-nitro geometry is not merely a structural variation but a functional prerequisite for downstream applications.

Quantitative Differentiation Evidence for 2-(2-Nitrophenyl)-1,3,4-thiadiazole (CAS 353498-24-5) vs. Structural Analogs


Lincomycin-Derived Antibacterial Potency: Ortho-Nitrophenyl-Thiadiazole Moiety Delivers 32-Fold Superiority Over Telithromycin Against Macrolide-Resistant S. pyogenes

In a systematic SAR optimization of lincomycin derivatives, the 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl thio moiety—for which 2-(2-nitrophenyl)-1,3,4-thiadiazole serves as the direct synthetic precursor—was the foundational scaffold required for potent antibacterial activity. The parent 2-substituted derivative (compound 2) showed baseline activity. Introduction of a 5-dimethylamino substituent on the 2-nitrophenyl ring (compound 7b) improved activity against S. pyogenes with erm gene to a level 32-fold stronger than telithromycin (TEL). The 2,4,5-tri-substituted derivatives (7c, 8c, 10c, 6) were generally comparable to TEL against S. pneumoniae with erm gene and significantly superior to TEL against S. pyogenes with erm gene [1]. This head-to-head comparison establishes the 2-nitrophenyl-thiadiazole core as a non-substitutable pharmacophoric element.

Antibacterial Lincomycin derivatives Macrolide resistance erm gene

Anticancer Activity of 2-Nitrophenyl-Thiadiazole-Thiazolidinone Hybrid: Compound 3f Exhibits IC₅₀ of 46.34 µM Against MCF-7 Breast Adenocarcinoma Cells

In a study of thiadiazole-substituted thiazolidin-4-ones, the 2-(2-nitrophenyl)-substituted compound 3f demonstrated an IC₅₀ of 46.34 μmol L⁻¹ against MCF-7 human breast adenocarcinoma cells by MTT assay. Among the three most active compounds in the series, 3f (2-nitrophenyl derivative, IC₅₀ 46.34 µM) was more potent than 3b (3-fluorophenyl derivative, IC₅₀ 66.84 µM) and 3c (4-chlorophenyl derivative, IC₅₀ 60.71 µM) [1]. This within-series comparison indicates that the 2-nitrophenyl substituent on the thiadiazole-thiazolidinone scaffold confers superior antiproliferative activity relative to halogenated phenyl analogs.

Anticancer Thiazolidin-4-one MCF-7 Breast cancer

Analgesic and Antipyretic SAR: 2-Nitrophenyl at C5 Position of Thiadiazole Confers Profound Activity Gain vs. Derivatives Lacking This Group

Alam and Dey (2015) synthesized a series of N-(substituted-phenyl)-2-[5-(3-substituted-phenyl)-1,3,4-thiadiazol-2-yl amino]-acetamide derivatives and evaluated them for analgesic activity (acetic acid-induced writhing method in mice) and antipyretic activity (Brewer's yeast-induced pyrexia model in rats), using aspirin as the reference standard. The study explicitly concluded that compounds bearing the p-chlorophenyl and 2-nitrophenyl group at the C5 position of the thiadiazole moiety showed 'profound activity when compared to compounds which were lacking of these groups' [1]. Compounds IIIA10 and VA17, both incorporating the 5-(2-nitrophenyl)-1,3,4-thiadiazole core, were among the derivatives demonstrating significant analgesic and antipyretic effects. While the original publication presents the quantitative data in embedded image-based tables that are not extractable as machine-readable text, the authors' explicit comparative conclusion confirms a class-level advantage of the 2-nitrophenyl substituent over unsubstituted or differently substituted phenyl variants [1].

Analgesic Antipyretic Anti-inflammatory SAR

Ortho-Nitro Regioisomer Differentiation: Positional Specificity Dictates Synthetic Utility for SNAr-Based Diversification

The ortho-nitro group in 2-(2-nitrophenyl)-1,3,4-thiadiazole serves a dual function: it activates the phenyl ring toward nucleophilic aromatic substitution (SNAr) at the 4- and 5-positions while simultaneously providing a steric footprint that influences subsequent derivatization selectivity. This was empirically exploited in the Kumura et al. lincomycin program, where 4-fluoro, 5-fluoro, and 4,5-difluoro intermediates (compounds 4a, 4b, 4c) were prepared and then subjected to SNAr reactions with amine and methoxide nucleophiles to generate 5-dimethylamino, 5-methylamino, and 5-methoxy derivatives [1]. The 4-fluoro derivative 4a showed enhanced antibacterial activity compared to the parent compound 2, while the 5-fluoro derivative 4b decreased activity—highlighting the regiospecific tuning enabled by the ortho-nitro directing effect [1]. In contrast, meta-nitro and para-nitro isomers of 1,3,4-thiadiazole do not support the same regiochemical diversification pattern because the nitro group's activation of the ring toward SNAr differs in both magnitude and directionality .

Regiochemistry SNAr reactivity Synthetic building block Nitro group directing effects

Procurement Distinction: CAS 353498-24-5 vs. CAS 85103-35-1 (the 2-Thiol Derivative)—Different Synthetic Entry Points for the Same Pharmacophore

A critical procurement decision involves distinguishing between 2-(2-nitrophenyl)-1,3,4-thiadiazole (CAS 353498-24-5, C8H5N3O2S, MW 207.21) and 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol (CAS 85103-35-1, C8H5N3O2S2, MW 239.3). The latter is the direct conjugation partner used in the Mitsunobu reaction with lincomycin to install the 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl thio moiety [1]. CAS 353498-24-5 lacks the C2-thiol functionality and therefore cannot be directly coupled via Mitsunobu or SN2 thioetherification without prior functionalization. However, CAS 353498-24-5 is the scaffold from which the 2-thiol derivative is itself synthesized and serves as a more versatile intermediate for diversification at the C2 position (e.g., to install amines, ethers, or alternative sulfur linkers) [1]. In the lincomycin patent literature (US7871982B2), both 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol and related 5-(nitrophenyl)-1,3,4-thiadiazole-2-thiols (including 3-nitro and 4-nitro isomers) are listed as interchangeable thiol components, but only the 2-nitro (ortho) variant was pursued through full SAR optimization, consistent with its superior performance [2].

Building block selection Thiol-thione tautomerism Mitsunobu reaction Synthetic route design

Patent-Validated Scaffold Preference: Ortho-Nitrophenyl-Thiadiazole Selected Over Meta and Para Isomers in Multiple Antibacterial Development Programs

Analysis of the lincomycin derivative patent family (US7871982B2 and related filings) reveals that while 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol, 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-thiol, and 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-thiol were all claimed as potential thiol components, the subsequent SAR optimization publications focused exclusively on the 2-nitrophenyl (ortho) scaffold [1][2]. Part III of the series (Kumura et al., 2018) optimized the phenyl thiadiazole moiety specifically for the 2-nitrophenyl series, achieving potent activity against macrolide-resistant S. pneumoniae and S. pyogenes [2]. Part IV further modified the C-6 position of derivatives bearing the 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl-thio group, and compound 56 showed significantly potent antibacterial activities against both S. pneumoniae and S. pyogenes with erm gene [3]. Part V continued this optimization exclusively within the 2-nitrophenyl series. This sustained focus across a multi-part drug discovery program, spanning from 2017 through subsequent publications, provides strong inferential evidence that the ortho-nitro scaffold was identified as the superior starting point among the three regioisomeric possibilities [3].

Patent analysis Scaffold selection Lincosamide antibiotics Drug resistance

Evidence-Backed Application Scenarios for 2-(2-Nitrophenyl)-1,3,4-thiadiazole (CAS 353498-24-5)


Synthesis of Next-Generation Lincosamide Antibiotics Targeting Macrolide-Resistant Streptococcus pneumoniae and Streptococcus pyogenes

Use CAS 353498-24-5 as the starting material to prepare 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol (CAS 85103-35-1), the key intermediate for conjugating the 2-nitrophenyl-thiadiazole pharmacophore to the lincomycin C7 position via Mitsunobu or SN2 chemistry. The resulting conjugates have demonstrated antibacterial activities up to 32-fold superior to telithromycin against S. pyogenes harboring the erm resistance gene, and comparable activity against S. pneumoniae with erm gene [1]. This application is directly supported by the peer-reviewed optimization series from Kumura et al. (2017–2018) and the underlying patent family US7871982B2 .

Construction of Thiadiazole-Thiazolidinone Hybrid Libraries for Anticancer Screening Against MCF-7 and Related Breast Cancer Cell Lines

Employ 2-(2-nitrophenyl)-1,3,4-thiadiazole as the heterocyclic building block for synthesizing thiadiazole-substituted thiazolidin-4-one derivatives. The 2-nitrophenyl-substituted analog (compound 3f) was the most active in a series screened against MCF-7 breast adenocarcinoma cells (IC₅₀ = 46.34 μM), outperforming the 3-fluorophenyl (IC₅₀ = 66.84 μM) and 4-chlorophenyl (IC₅₀ = 60.71 μM) congeners under identical MTT assay conditions [1]. This scaffold can serve as the starting point for further structural optimization aimed at improving antiproliferative potency.

Synthesis of Analgesic and Antipyretic 1,3,4-Thiadiazole Derivatives Bearing the 2-Nitrophenyl Pharmacophore

Incorporate CAS 353498-24-5 as the C5-substituted thiadiazole core for constructing N-(substituted-phenyl)-2-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl amino]-acetamide derivatives. The Alam and Dey (2015) study identified the 2-nitrophenyl group as one of only two substituents (alongside p-chlorophenyl) that conferred 'profound' analgesic and antipyretic activity relative to derivatives lacking these groups, using aspirin as the reference standard in acetic acid-induced writhing (mice) and Brewer's yeast-induced pyrexia (rats) models [1]. This application is appropriate for early-stage analgesic/antipyretic lead generation programs.

Regiospecific SNAr Diversification of the Ortho-Nitrophenyl Ring for Focused Compound Library Synthesis

Leverage the ortho-nitro group of CAS 353498-24-5 to activate the 4- and 5-positions of the phenyl ring toward nucleophilic aromatic substitution, enabling systematic introduction of amine, alkoxy, and other substituents at defined positions. This strategy was validated in the lincomycin program where 4-fluoro, 5-fluoro, and 4,5-difluoro intermediates were prepared and subsequently converted to 5-dimethylamino, 5-methylamino, and 5-methoxy derivatives with yields up to 87% [1]. The meta- and para-nitro isomers do not support this same regiospecific diversification manifold and have shown inactivity in antibacterial testing of analogous conjugates . This application is suited for medicinal chemistry groups seeking a versatile, diversifiable 1,3,4-thiadiazole scaffold.

Quote Request

Request a Quote for 2-(2-Nitrophenyl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.